N-Acetyl-S-(4-hydroxy-2-methyl-2-cis-buten-1-yl)-L-cysteine
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Overview
Description
N-Acetyl-S-(4-hydroxy-2-methyl-2-cis-buten-1-yl)-L-cysteine is a synthetic compound that belongs to the class of cysteine derivatives. These compounds are often studied for their potential biological activities and applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-S-(4-hydroxy-2-methyl-2-cis-buten-1-yl)-L-cysteine typically involves the acetylation of L-cysteine followed by the addition of the 4-hydroxy-2-methyl-2-cis-buten-1-yl group. The reaction conditions may include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors, automated synthesis systems, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-S-(4-hydroxy-2-methyl-2-cis-buten-1-yl)-L-cysteine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The acetyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, cosmetics, and other chemical products.
Mechanism of Action
The mechanism of action of N-Acetyl-S-(4-hydroxy-2-methyl-2-cis-buten-1-yl)-L-cysteine involves its interaction with specific molecular targets and pathways. This may include binding to enzymes, receptors, or other proteins, leading to modulation of biological processes such as oxidative stress, inflammation, and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-L-cysteine: Known for its antioxidant properties and use in treating acetaminophen overdose.
S-(4-hydroxy-2-methyl-2-cis-buten-1-yl)-L-cysteine: A related compound with similar structural features.
Uniqueness
N-Acetyl-S-(4-hydroxy-2-methyl-2-cis-buten-1-yl)-L-cysteine is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C10H17NO4S |
---|---|
Molecular Weight |
247.31 g/mol |
IUPAC Name |
(2R)-2-acetamido-3-[(Z)-4-hydroxy-2-methylbut-2-enyl]sulfanylpropanoic acid |
InChI |
InChI=1S/C10H17NO4S/c1-7(3-4-12)5-16-6-9(10(14)15)11-8(2)13/h3,9,12H,4-6H2,1-2H3,(H,11,13)(H,14,15)/b7-3-/t9-/m0/s1 |
InChI Key |
DYNVIOHFLMIYFE-XGLGWPIMSA-N |
Isomeric SMILES |
C/C(=C/CO)/CSC[C@@H](C(=O)O)NC(=O)C |
Canonical SMILES |
CC(=CCO)CSCC(C(=O)O)NC(=O)C |
Origin of Product |
United States |
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